molecular formula C14H11BrClFN4O2 B8780013 8-bromo-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8780013
M. Wt: 401.62 g/mol
InChI Key: QQUMGHLXZHJUQA-UHFFFAOYSA-N
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Patent
US07495004B2

Procedure details

A solution of 8-bromotheophylline (10 g, 39 mmol) in 30 mL water was treated with potassium carbonate (2.6 g, 48 mmol). The reaction mixture was refluxed until dissolved. Ethanol (30 mL) was added to the hot reaction mixture and the resulting potassium salt was filtered, washed with acetone, and dried in a 100° C. vacuum oven. A solution of 2-chloro-6-fluorobenzyl bromide (5.3 g, 24 mmol) in 10 mL DMSO was treated with the solid potassium salt The reaction mixture was heated to 100° C. for 1 hour and cooled. Upon addition of 5 mL water, the mixture was collected by filtration and dried in a vacuum oven to yield a white solid (6.0 g, 89% yield): 1H NMR (CDCl3, 300 MHz) 7.37-7.21 (m, 2H), 7.07-6.96 (m, 1H), 5.87 (s, 2H), 3.60 (s, 3H), 3.42 (s, 3H); MS (ESP+) m/e 402 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:11][C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:21][C:22]1[CH:29]=[CH:28][CH:27]=[C:26]([F:30])[C:23]=1[CH2:24]Br.[K]>O.CS(C)=O.C(O)C>[Br:1][C:2]1[N:11]([CH2:24][C:23]2[C:26]([F:30])=[CH:27][CH:28]=[CH:29][C:22]=2[Cl:21])[C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1 |f:1.2.3,^1:30|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Name
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
FILTRATION
Type
FILTRATION
Details
the resulting potassium salt was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in a 100° C. vacuum oven
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the mixture was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=2N(C(N(C(C2N1CC1=C(C=CC=C1F)Cl)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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